N-(1-aminopropan-2-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-N-phenylpropane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZJSNWTEPRULC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization
General Synthetic Routes
A common approach to synthesizing N-substituted anilines involves the reductive amination of a ketone or aldehyde. For this compound, this could involve the reaction of a phenyl-substituted aminoketone with a source of ammonia, followed by reduction. Another general strategy is the direct amination of phenols, where a cyclohexenone intermediate is formed in situ and then reacts with an amine. beilstein-journals.org
More specifically, the synthesis of related N-(2-aminoethyl)-N-phenyl benzamides has been achieved through reductive alkylation of anilines with N-Boc-2-aminoacetaldehyde, followed by benzoylation and deprotection. nih.gov A similar multi-step synthesis could be envisioned for this compound, potentially starting from a corresponding aniline (B41778) and a protected aminopropanal or aminopropanone derivative. nih.gov
Spectroscopic and Crystallographic Data
The characterization of this compound would rely on standard spectroscopic techniques.
NMR Spectroscopy: 1H and 13C NMR spectroscopy would be crucial for confirming the structure, showing characteristic signals for the aromatic protons of the aniline ring, the aliphatic protons of the propanediamine backbone, and the amine protons. mdpi.com
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the compound. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for N-H stretching of the primary and secondary amines, as well as C-N stretching and aromatic C-H and C=C stretching vibrations. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C9H14N2 |
| Molecular Weight | 150.22 g/mol |
| Canonical SMILES | CC(CN)Nc1ccccc1 |
| InChI Key | CNZJSNWTEPRULC-UHFFFAOYSA-N |
Data sourced from PubChem and ChemSrc. uni.luchemsrc.com
Advanced Spectroscopic and Structural Elucidation Research of N 1 Aminopropan 2 Yl Aniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as the cornerstone for the unambiguous structural assignment of organic molecules, including N-(1-aminopropan-2-yl)aniline and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and stereochemistry.
One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers the initial and most fundamental insight into the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). For a typical derivative like Diethyl 2-(1-(naphthalen-2-yl(phenyl)amino)propan-2-yl)malonate, proton signals for the propan-2-yl backbone appear at specific chemical shifts, such as the methyl group protons (CH₃) appearing as a doublet. rsc.org The ¹³C NMR spectrum, often proton-decoupled, shows the number of unique carbon environments in the molecule. rsc.org
Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular puzzle by establishing correlations between different nuclei. rsc.org
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin coupling relationships, typically over two to three bonds. This is instrumental in tracing out the carbon backbone of the alkyl chain in this compound.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon atoms with their attached protons. This technique allows for the definitive assignment of proton signals to their corresponding carbon atoms in the structure. aps.org
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two to three bonds, sometimes four). aps.org This is particularly useful for connecting the aniline (B41778) ring to the aminopropane side chain and identifying quaternary carbons. For example, in aromatic systems, the correlation from a proton to a carbon three bonds away (³J) is often stronger than the two-bond (²J) coupling. cdnsciencepub.com
The combined application of these techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C signals, as demonstrated in the structural elucidation of numerous complex aniline derivatives. aps.orgresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for an N-phenyl-propan-2-yl Derivative
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| Aniline C-N | - | ~148.9 | Aniline H to C-N |
| Aniline C-H (ortho) | ~7.09 | ~122.1 | Alkyl CH₂ to Aniline C-ipso |
| Aniline C-H (meta) | ~7.24 | ~129.4 | - |
| Aniline C-H (para) | ~7.00 | ~121.9 | - |
| N-CH | ~2.80 (dq) | ~56.4 | CH to CH₂, CH₃ |
| CH₂ | ~4.04 (dd), ~3.73 (dd) | ~54.9 | CH₂ to N-CH, Aniline C-ipso |
| CH₃ | ~1.15 (dd) | ~15.5 | CH₃ to N-CH |
Note: Data is based on reported values for Diethyl 2-(1-(naphthalen-2-yl(phenyl)amino)propan-2-yl)malonate and serves as a representative example. rsc.org Actual shifts for this compound may vary.
NMR spectroscopy is not limited to static structures; it is also a powerful tool for investigating dynamic molecular processes such as conformational changes and restricted rotation. cdnsciencepub.com In N-alkylanilines, a key dynamic process is the rotation around the C-N bond connecting the aniline ring to the nitrogen atom. rsc.org
At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals. For instance, the two ortho-carbons and two meta-carbons of the aniline ring appear as equivalent single peaks in the ¹³C NMR spectrum. However, at low temperatures, this rotation can be slowed significantly. researchgate.net If the rotation becomes slow enough, the ortho and meta carbons, which are chemically inequivalent due to the asymmetric alkyl substituent, will show separate resonance signals. rsc.orgresearchgate.net
By analyzing the changes in the NMR line shape as a function of temperature, or by measuring the temperature at which the separate signals coalesce into a single broad peak (the coalescence temperature), it is possible to calculate the free energy of activation (ΔG‡) for the rotational barrier. rsc.org Studies on various N-alkylanilines have shown that these barriers are influenced by the steric bulk of the alkyl group and the electronic effects of substituents on the aromatic ring. rsc.orgsci-hub.se For example, increasing the size of the alkyl substituent on the nitrogen generally leads to a decrease in the rotational barrier. rsc.org This type of dynamic NMR study provides critical insight into the conformational flexibility and energetics of this compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. americanpharmaceuticalreview.com These two methods are often complementary.
In the IR spectrum of this compound, characteristic bands for the N-H and C-H stretching vibrations are expected.
N-H Stretching: The primary amine (-NH₂) and secondary amine (-NH-) groups will exhibit stretching vibrations typically in the region of 3300-3500 cm⁻¹. The presence of two bands in this region for some N-alkylanilines has been interpreted in terms of rotational isomerism, where different conformers (e.g., the nitrogen lone pair being trans or gauche to an α-C-H bond) have slightly different N-H stretching frequencies. cdnsciencepub.comcdnsciencepub.com
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propane (B168953) chain occurs just below 3000 cm⁻¹. acs.org
C-N Stretching: The stretching vibration of the C-N bond is expected in the fingerprint region, typically around 1250-1350 cm⁻¹.
Aromatic C=C Stretching: Bands related to the carbon-carbon stretching vibrations within the aniline ring are found in the 1400-1650 cm⁻¹ region. acs.org
Raman spectroscopy provides complementary information. While N-H and C=O stretches are often strong in the IR, aromatic ring modes and C-H stretching vibrations can be more pronounced in the Raman spectrum. americanpharmaceuticalreview.comresearchgate.net A comparative analysis of the IR and Raman spectra of aniline and its isomers has shown that the ring breathing mode is highly sensitive to the nature and position of substituents on the ring, which would be a useful diagnostic for derivatives of this compound. cdnsciencepub.com
Table 2: General Characteristic Vibrational Frequencies for N-Alkylanilines
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | Medium-Strong | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | Strong |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong | Strong |
| C=C Stretch (Aromatic Ring) | 1400 - 1650 | Medium-Strong | Strong |
| N-H Bend (Amine) | 1550 - 1650 | Medium-Strong | Weak |
| C-N Stretch | 1250 - 1350 | Medium | Medium |
Note: These are generalized ranges and specific values depend on the exact molecular structure and its environment.
Mass Spectrometry for Molecular Compositional Verification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides an extremely accurate measurement of a molecule's mass. This precision allows for the determination of the elemental composition of the parent ion, thereby confirming the molecular formula. rsc.org For this compound (C₉H₁₄N₂), the exact monoisotopic mass is 150.11569 Da. uni.lu HRMS can distinguish this from other combinations of atoms that might have the same nominal mass. The technique typically observes the protonated molecule, [M+H]⁺, which for the parent compound would have a predicted m/z of 151.12297. uni.lu The observation of this ion with a mass accuracy within a few parts per million (ppm) of the calculated value provides unambiguous confirmation of the molecular formula. rsc.org
Table 3: Predicted m/z Values for this compound Adducts in HRMS
| Adduct | Molecular Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₉H₁₅N₂⁺ | 151.12297 |
| [M+Na]⁺ | C₉H₁₄N₂Na⁺ | 173.10491 |
| [M+K]⁺ | C₉H₁₄N₂K⁺ | 189.07885 |
| [M]⁺ | C₉H₁₄N₂⁺ | 150.11514 |
Source: Data derived from PubChemLite. uni.lu
In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns, often induced by techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID). acs.orgresearchgate.net The fragmentation of N-alkylanilines is well-studied and reveals characteristic pathways. researchgate.net
For this compound, the molecular ion (M⁺˙ at m/z 150) would likely undergo several key fragmentations:
Alpha-Cleavage: This is a dominant fragmentation pathway for amines. The cleavage of the C-C bond adjacent (alpha) to the secondary nitrogen atom is highly favorable. This would involve the loss of an ethylamine (B1201723) radical (•CH₂NH₂) to form a stable immonium cation at m/z 106. Alternatively, cleavage of the bond between the methine carbon and the methyl group would result in the loss of a methyl radical (•CH₃) to give an ion at m/z 135.
Benzylic-type Cleavage: The bond between the methine carbon (C2) and the methylene (B1212753) carbon (C1) can break, leading to the formation of a stabilized radical cation corresponding to the aniline moiety attached to a methyl-substituted imine, or the formation of the aminomethyl radical. The most favorable of these pathways would likely result in the formation of the N-phenyl-2-aminium radical cation at m/z 120 after loss of an ethyl radical.
Rearrangements: Complex rearrangements, sometimes involving hydrogen shifts, can also occur, leading to fragments that are not immediately obvious from simple bond cleavages. researchgate.net
The precise fragmentation pattern can help differentiate between isomers. For instance, the fragmentation of a ring-alkylated aniline differs significantly from that of an N-alkylaniline, allowing for their unambiguous identification via mass spectrometry. acs.org
X-ray Diffraction Analysis for Solid-State Structural Determination
Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, which define the molecule's conformation. Furthermore, it reveals the nature of intermolecular interactions and the resulting packing of molecules within the crystal lattice. While crystallographic data for the parent this compound is not readily found in the public domain, analysis of its derivatives, particularly metal complexes and Schiff bases, provides significant insight into the structural characteristics of the N-phenyl-1,2-diaminopropane framework.
Conformational Analysis in the Crystalline State
The conformation of this compound derivatives in the solid state is dictated by the spatial arrangement of the aniline and aminopropane moieties. In derivatives where the 1,2-diaminopropane (B80664) unit acts as a ligand chelating to a metal center, it typically forms a five-membered chelate ring. This ring is generally not planar and adopts a puckered or envelope conformation to minimize steric strain. The specific conformation is influenced by the nature of the metal ion and the other ligands present in the coordination sphere. For instance, in heterometallic compounds involving copper(II) and zinc(II) with 1,2-diaminopropane ligands, positional disorder of the methylene and methyl groups of the diaminopropane (B31400) ligand has been observed, indicating conformational flexibility even in the solid state. mdpi.com The refinement of these structures showed different population ratios for the disordered atoms, highlighting the subtle energy differences between possible conformations. mdpi.com
The dihedral angle between the phenyl ring of the aniline group and the plane of the propanediamine backbone is a key conformational parameter. In related structures, such as O-benzenesulfonylated pyrimidines, the dihedral angle between the pyrimidine (B1678525) and benzene (B151609) rings can be significant, for instance, 82.55 (5)°. acs.org This twisting is a common feature to alleviate steric hindrance between the two parts of the molecule. Similarly, in imine derivatives of 3,4-dichloroaniline, the two aromatic rings are nearly coplanar, with a small dihedral angle of 6.8 (9)°, a conformation stabilized by intramolecular hydrogen bonding. acs.org
A representative set of crystallographic data for a derivative is presented below.
| Parameter | Value |
| Compound | 2-amino-6-methylpyrimidin-4-yl benzenesulfonate (B1194179) (AMPBS) acs.org |
| Chemical Formula | C₁₁H₁₁N₃O₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.9823 (4) |
| b (Å) | 11.2359 (5) |
| c (Å) | 13.5682 (6) |
| α (°) | 90 |
| β (°) | 94.193 (4) |
| γ (°) | 90 |
| Volume (ų) | 1213.62 (10) |
| Z | 4 |
Intermolecular Interactions and Packing Arrangements
The crystal packing of this compound derivatives is governed by a network of intermolecular interactions, with hydrogen bonding playing a predominant role. The primary and secondary amine groups are excellent hydrogen bond donors, while the nitrogen atoms are also potential acceptors. These interactions are crucial in stabilizing the crystal lattice.
In the crystal structures of related compounds, extensive hydrogen-bonding networks are commonly observed. For example, N–H···N and N–H···O hydrogen bonds can link molecules into dimers, which then form one-dimensional polymeric chains. acs.org In some cases, these interactions create specific ring motifs, such as R₂²(12) loops. acs.org C–H···O interactions also contribute to the stability of the supramolecular architecture. acs.org In platinum complexes of 1,2-phenylenediamine, a related diamine, the crystal packing is stabilized by a three-dimensional N—H···Cl hydrogen-bonding network. iucr.org
Intramolecular hydrogen bonds are also significant in defining the conformation of individual molecules. An O–H···N intramolecular hydrogen bond, for instance, can lead to the formation of a stable six-membered ring, denoted as an S(6) motif, which favors a more planar molecular configuration. acs.org
Theoretical and Computational Investigations on N 1 Aminopropan 2 Yl Aniline
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules like N-(1-aminopropan-2-yl)aniline. These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding the molecule's stability and reactivity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.
For a molecule like this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atoms due to the presence of lone pairs of electrons. The LUMO, conversely, would likely be distributed over the aromatic ring. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 1: Representative Frontier Molecular Orbital Data for an Aniline Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -0.9 |
| HOMO-LUMO Gap | 4.9 |
Note: Data is representative of a substituted aniline and not specific to this compound.
Electrostatic Potential and Charge Distribution Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule. It helps to identify the electron-rich and electron-poor regions, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively.
In this compound, the MEP would likely show negative potential (electron-rich regions) around the nitrogen atoms of the amino groups and the π-system of the aniline ring. Positive potential (electron-poor regions) would be expected around the hydrogen atoms of the amino groups and the alkyl chain. This information is critical for predicting intermolecular interactions, such as hydrogen bonding.
Conformational Analysis and Energy Landscape Mapping
This compound possesses significant conformational flexibility due to the rotatable bonds in its alkylamine side chain. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule (conformers) and the energy barriers between them.
By systematically rotating the key dihedral angles and calculating the corresponding energies, a potential energy surface can be constructed. This analysis would reveal the global minimum energy conformation, which is the most populated conformer at equilibrium, as well as other low-energy local minima. Understanding the conformational landscape is essential as the molecule's shape influences its physical properties and biological activity.
Molecular Dynamics Simulations for Solution-Phase Behavior
While gas-phase quantum chemical calculations provide fundamental insights, the behavior of this compound in solution is of practical importance. Molecular Dynamics (MD) simulations can model the dynamic behavior of the molecule in a solvent environment over time.
MD simulations would involve placing the this compound molecule in a box of solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for all atoms in the system. These simulations can provide information on solvation effects, the stability of different conformers in solution, and the dynamics of intermolecular interactions, such as hydrogen bonding with the solvent.
Computational Prediction of Reactivity and Selectivity
Computational methods can also be used to predict the reactivity and selectivity of this compound in various chemical reactions. By calculating reactivity indices derived from DFT, such as Fukui functions or local softness, it is possible to identify the most reactive sites within the molecule.
For instance, in an electrophilic aromatic substitution reaction, these calculations could predict whether substitution is more likely to occur at the ortho, meta, or para positions of the aniline ring. Similarly, the relative nucleophilicity of the two nitrogen atoms could be assessed, providing insights into which site is more likely to participate in a reaction.
Mechanistic Research on N 1 Aminopropan 2 Yl Aniline Reactivity
Reaction Kinetics and Rate Constant Determinations
Comprehensive studies on the reaction kinetics and the determination of rate constants for reactions involving N-(1-aminopropan-2-yl)aniline are not documented in accessible literature. To understand the reactivity of this compound, kinetic data is paramount. Such data would typically be presented in tables summarizing rate constants under various conditions (e.g., temperature, solvent, concentration).
Table 1: Hypothetical Rate Constant Data for a Reaction of this compound
| Reaction Type | Electrophile | Solvent | Temperature (°C) | Rate Constant (k) |
| Acylation | Acetyl Chloride | Dichloromethane | 25 | Data not available |
| Alkylation | Methyl Iodide | Acetonitrile | 25 | Data not available |
| Michael Addition | Methyl Acrylate | Methanol | 25 | Data not available |
This table is for illustrative purposes only. No experimental data has been found.
Elucidation of Reaction Pathways and Transition State Characterization
The elucidation of reaction pathways and the characterization of transition states for this compound are yet to be thoroughly investigated. Such studies, often involving computational chemistry, are crucial for a deep understanding of its chemical behavior.
Nucleophilic Reactivity of Amine and Anilino Moieties
This compound possesses two nucleophilic centers: the primary amine (-NH2) and the anilino (-NH-) group. In principle, the primary amine is expected to be more nucleophilic and less sterically hindered than the anilino nitrogen. The lone pair of the anilino nitrogen is partially delocalized into the aromatic ring, reducing its nucleophilicity. However, the relative reactivity can be influenced by the reaction conditions and the nature of the electrophile. No direct comparative studies on the nucleophilic reactivity of these two centers in this compound have been reported.
Stereochemical Outcomes of Reactions
The presence of a chiral center at the second carbon of the propane (B168953) chain means that reactions at or adjacent to this center could proceed with specific stereochemical outcomes. The stereochemistry of products resulting from reactions of this compound would depend on the reaction mechanism (e.g., SN1 vs. SN2 type reactions at the chiral center or its adjacent carbon). Currently, there is no available data on the stereochemical outcomes of reactions involving this compound.
Influence of Substituents on Reaction Mechanisms and Rates
The electronic and steric effects of substituents on the phenyl ring of this compound would undoubtedly influence its reactivity. Electron-donating groups would be expected to increase the nucleophilicity of the anilino nitrogen, while electron-withdrawing groups would decrease it. A systematic study, for instance, by generating a Hammett plot, would provide quantitative insight into these effects. However, no such studies have been published.
Table 2: Hypothetical Hammett Study on the Reactivity of Substituted this compound Derivatives
| Substituent (para-) | σp | log(k/kH) |
| -OCH3 | -0.27 | Data not available |
| -CH3 | -0.17 | Data not available |
| -H | 0.00 | Data not available |
| -Cl | 0.23 | Data not available |
| -NO2 | 0.78 | Data not available |
This table is for illustrative purposes only. No experimental data has been found.
Investigation of Acid-Base Equilibria and Proton Transfer
The acid-base properties of this compound are fundamental to its reactivity. The primary amine and the anilino amine will have distinct pKa values. The primary amino group is expected to be more basic than the anilino group. The investigation of proton transfer kinetics and equilibria would be essential for understanding its behavior in acid- or base-catalyzed reactions. Specific pKa values and proton transfer rate constants for this compound are not available in the literature.
Table 3: Predicted Acid-Base Properties of this compound
| Functional Group | Predicted pKa of Conjugate Acid |
| Primary Amine | ~10-11 |
| Anilino Amine | ~4-5 |
These values are estimates based on analogous compounds and have not been experimentally determined for this compound.
Coordination Chemistry of N 1 Aminopropan 2 Yl Aniline As a Ligand
Ligand Design and Synthesis for Transition Metal Complexes
The design of ligands is a important for developing effective transition metal catalysts. umich.edu The properties of N-(1-aminopropan-2-yl)aniline, with its distinct primary and secondary amine functionalities, make it a versatile building block for constructing a variety of ligand architectures.
Bidentate and Polydentate Coordination Modes
This compound possesses two nitrogen donor atoms, the primary amine (-NH2) and the secondary aniline (B41778) (-NH-) group, allowing it to act as a bidentate ligand. This chelation to a metal center forms a stable five-membered ring, a common feature in many effective catalysts. The coordination of both nitrogen atoms to a single metal center is a fundamental aspect of its ligand design.
Furthermore, the basic structure of this compound can be elaborated to create polydentate ligands. By incorporating additional donor functionalities onto the aniline ring or by modifying the aminopropyl chain, ligands with higher denticity can be synthesized. These polydentate ligands can enforce specific coordination geometries around the metal ion, which can be crucial for controlling the selectivity of catalytic reactions. researchgate.net
Chiral Ligand Architectures for Asymmetric Processes
The presence of a stereocenter at the 2-position of the propane (B168953) chain in this compound makes it an ideal candidate for the development of chiral ligands. The synthesis of enantiomerically pure versions of this ligand is a key step towards its application in asymmetric catalysis. Chiral diamines are well-established as effective ligands in a variety of asymmetric transformations, including hydrogenation, transfer hydrogenation, and amination reactions. researchgate.netresearchgate.net
The general synthetic strategy for related chiral diamines often involves the reductive amination of a chiral precursor or the resolution of a racemic mixture. nih.gov For instance, a common route to similar chiral 1,2-diamines is the reaction of a chiral amine with a suitable carbonyl compound, followed by reduction of the resulting imine.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties. researchgate.net
Complexes with Earth-Abundant Metals (e.g., Zinc)
Zinc complexes are of interest due to the low cost and low toxicity of the metal. The synthesis of zinc complexes with N-donor ligands, including those structurally similar to this compound, has been reported. These complexes often exhibit tetrahedral or distorted tetrahedral geometries. For example, the reaction of a bidentate N,N'-ligand with a zinc(II) salt can yield a complex of the type [Zn(L)Cl2]. researchgate.net The characterization of such complexes typically involves techniques like ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the coordination of the ligand to the metal center.
Table 1: Representative Coordination Complexes of N-donor Ligands with Zinc
| Ligand | Metal | Complex Formula | Geometry | Reference |
| Bidentate N,N'-ligand | Zn(II) | [Zn(L)Cl₂] | Distorted Tetrahedral | researchgate.net |
Complexes with Precious Metals (e.g., Palladium, Rhodium, Iridium)
Palladium, rhodium, and iridium complexes are widely used in catalysis due to their versatile reactivity. The synthesis of complexes of these metals with N,N'-donor ligands has been extensively studied.
Palladium: Palladium(II) complexes with bidentate N,N'-ligands often adopt a square planar geometry. The synthesis typically involves the reaction of the ligand with a palladium(II) precursor like [PdCl₂(COD)] (COD = 1,5-cyclooctadiene). researchgate.net
Rhodium and Iridium: Rhodium(I) and Iridium(I) are known to form square planar complexes, while Rhodium(III) and Iridium(III) typically form octahedral complexes. The synthesis of half-sandwich rhodium and iridium complexes with bidentate N-donor ligands has been reported, often starting from precursors like [RhCpCl₂]₂ or [IrCpCl₂]₂ (Cp* = pentamethylcyclopentadienyl). nih.gov These complexes are often characterized by single-crystal X-ray diffraction to determine their precise solid-state structure.
Table 2: Representative Coordination Complexes of N-donor Ligands with Precious Metals
| Ligand | Metal | Complex Formula | Geometry | Reference |
| Bidentate N,N'-ligand | Pd(II) | [Pd(L)Cl₂] | Square Planar | researchgate.net |
| Bidentate N-donor | Rh(III) | [RhCp(L)Cl]⁺ | Octahedral | nih.gov |
| Bidentate N-donor | Ir(III) | [IrCp(L)Cl]⁺ | Octahedral | nih.gov |
Catalytic Applications of this compound Metal Complexes
While specific catalytic data for metal complexes of this compound is not extensively documented in the available literature, the catalytic applications of structurally related chiral diamine complexes are well-established, particularly in hydrogenation and transfer hydrogenation reactions. researchgate.net
Ruthenium, rhodium, and iridium complexes bearing chiral diamine ligands are highly effective catalysts for the asymmetric hydrogenation of ketones and imines, producing chiral alcohols and amines with high enantioselectivity. researchgate.netgoogle.com For example, Ru(II) complexes with chiral diamine and diphosphine ligands are known to catalyze the hydrogenation of aromatic ketones to the corresponding chiral alcohols.
The general mechanism for these reactions often involves the formation of a metal-hydride species, which then transfers the hydride to the unsaturated substrate. The chiral ligand environment around the metal center dictates the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer of the product.
Table 3: Catalytic Applications of Related Chiral Diamine Metal Complexes
| Catalyst Type | Reaction | Substrate | Product | Key Findings | Reference |
| Ru(II)-chiral diamine | Asymmetric Hydrogenation | Aromatic Ketones | Chiral Alcohols | High enantioselectivity | google.com |
| Ir(I)-chiral phosphine (B1218219) | Asymmetric Hydrogenation | Imines | Chiral Amines | High efficiency and selectivity | researchgate.net |
| Rh(I)-chiral diamine | Asymmetric Hydrogenation | Olefins | Chiral Alkanes | Effective for a range of substrates | researchgate.net |
This table presents data for structurally related chiral diamine ligands to illustrate the potential catalytic applications of this compound complexes, for which specific data is not widely available.
C-C Coupling Reactions (e.g., Heck Reactions)
Asymmetric Catalysis
There is a lack of specific documented applications of this compound as a ligand in asymmetric catalysis in the reviewed scientific literature. Asymmetric catalysis focuses on the synthesis of chiral compounds, where a chiral catalyst, often a metal complex with a chiral ligand, selectively produces one enantiomer over the other. Chiral diamines are a prominent class of ligands for this purpose. For this compound to be an effective ligand in asymmetric catalysis, it would typically need to be used in its enantiomerically pure form (either (R)- or (S)-N-(1-aminopropan-2-yl)aniline). The synthesis and resolution of such chiral ligands are crucial first steps for their application in creating enantioselective catalysts. However, subsequent studies detailing the use of enantiopure this compound in asymmetric transformations are not found in the available literature.
Transfer Hydrogenation Reactions
Specific research detailing the use of this compound as a ligand in transfer hydrogenation reactions is not found in the current body of scientific literature. Transfer hydrogenation is a common method for the reduction of ketones, aldehydes, and imines, using a hydrogen donor (like isopropanol (B130326) or formic acid) in the presence of a metal catalyst. Ruthenium, rhodium, and iridium complexes are often employed, and the catalytic activity is heavily influenced by the coordinating ligands. While bidentate N,N-donor ligands are frequently used in these reactions, studies specifically employing this compound for this purpose have not been reported.
Polymerization Catalysis
The use of this compound as a ligand in polymerization catalysis is not documented in the reviewed scientific literature. In the field of coordination polymerization, late-transition metal complexes, including those of nickel and palladium, are of significant interest for the polymerization of olefins. The properties of the resulting polymer are intricately linked to the structure of the catalyst, particularly the steric and electronic properties of the ancillary ligands. While complexes with α-diimine and other nitrogen-based ligands have been extensively studied as polymerization catalysts, there are no specific reports on the synthesis of a metal complex of this compound and its subsequent application in polymerization reactions.
Derived N 1 Aminopropan 2 Yl Aniline Architectures in Supramolecular Chemistry and Materials Science
Supramolecular Assembly Driven by N-(1-aminopropan-2-yl)aniline Building Blocks
There is currently a lack of specific studies in the available scientific literature that focus on the supramolecular assembly driven by this compound as a primary building block. The potential for this compound to engage in non-covalent interactions, such as hydrogen bonding via its amine groups and π-π stacking through its aniline (B41778) ring, is theoretically plausible. However, without experimental data, any discussion on the formation of specific supramolecular architectures, such as rosettes, catenanes, or rotaxanes, would be purely speculative.
Table 7.1: Hypothetical Supramolecular Interactions of this compound
| Interaction Type | Participating Functional Groups | Potential Resulting Architecture |
| Hydrogen Bonding | Primary amine (-NH2), Secondary amine (-NH-) | Chains, sheets, or 3D networks |
| π-π Stacking | Phenyl ring | Columnar or offset stacks |
| Hydrophobic Interactions | Propyl chain, Phenyl ring | Aggregates in aqueous media |
Note: This table is based on theoretical possibilities and is not supported by published experimental data for this compound.
Integration into Functional Polymeric Materials
The incorporation of this compound into polymeric structures, either as a monomer or as a post-polymerization modification agent, is not well-documented in existing research. The bifunctional nature of the molecule suggests it could be used to create cross-linked polymers or to introduce specific functionalities. However, there are no available studies detailing the synthesis, characterization, or properties of such polymers.
Table 7.2: Potential Roles of this compound in Polymeric Materials
| Method of Integration | Potential Polymer Type | Anticipated Functional Outcome |
| As a comonomer | Copolymers | Altered thermal stability, solubility, or mechanical properties |
| As a cross-linking agent | Thermosets | Increased rigidity and solvent resistance |
| As a pendant group | Functionalized polymers | Sites for further chemical reactions or specific binding |
Note: The information in this table is hypothetical due to the absence of specific research on polymers derived from this compound.
Role in Advanced Materials Design (e.g., in chemosensors, functional coatings, or non-clinical optical materials)
Specific applications of this compound in the design of advanced materials like chemosensors, functional coatings, or optical materials have not been reported in the scientific literature. While its structure suggests potential as a recognition element in a chemosensor or as an adhesion promoter in a coating, no research has been published to validate these hypotheses.
Table 7.3: Speculative Applications of this compound in Advanced Materials
| Application Area | Potential Role of the Compound | Hypothetical Mechanism of Action |
| Chemosensors | Metal ion or small molecule recognition unit | Coordination with the amine groups or interaction with the aniline ring leading to a detectable signal |
| Functional Coatings | Adhesion promoter or anti-corrosion agent | Interaction of amine groups with a substrate surface or formation of a protective layer |
| Optical Materials | Component of a chromophore or luminophore | Modification of the aniline ring to create a conjugated system with specific light-absorbing or emitting properties |
Note: This table presents speculative applications that are not yet supported by published research.
Future Research Trajectories for N 1 Aminopropan 2 Yl Aniline Chemistry
Development of Novel and Sustainable Synthetic Routes
The development of environmentally friendly and efficient methods for synthesizing N-(1-aminopropan-2-yl)aniline is a key area of future research. Current synthetic strategies often involve multiple steps and the use of hazardous materials. To address these challenges, researchers are focusing on several promising approaches:
Catalytic Amination: The use of catalysts to directly form the carbon-nitrogen bonds in this compound from readily available precursors is a major goal. This approach aims to reduce the number of reaction steps and improve atom economy.
Biocatalysis: Employing enzymes as catalysts offers a green alternative to traditional chemical methods. Enzymes can exhibit high selectivity and operate under mild conditions, leading to cleaner and more sustainable processes. The production of amines from biomass is a growing field of interest, with a focus on the amination of bio-based alcohols. researchgate.net
Flow Chemistry: Continuous flow reactors provide a safer and more efficient way to produce chemicals compared to traditional batch methods. rsc.org This technology allows for better control over reaction conditions and can be easily scaled up for industrial production.
Renewable Feedstocks: A long-term vision is to replace petroleum-based starting materials with renewable resources derived from biomass. researchgate.net This would significantly reduce the environmental footprint of this compound production.
Exploration of Underutilized Reactivity Modes and Transformations
While the basic chemical reactivity of this compound is known, there is still much to learn about its potential in more complex chemical transformations. Future research will likely explore:
Asymmetric Synthesis: The inherent chirality of this compound makes it a valuable tool for creating other chiral molecules. Further research will focus on using it to control the stereochemical outcome of a wider range of reactions.
C-H Activation: Directly modifying the carbon-hydrogen bonds within the this compound structure is a powerful way to create new and useful derivatives. This approach is highly atom-economical and avoids the need for pre-functionalized starting materials.
Photoredox Catalysis: Using visible light to drive chemical reactions is a rapidly developing field. Investigating how this compound behaves under these conditions could lead to the discovery of novel chemical transformations.
Multicomponent Reactions: These reactions combine three or more starting materials in a single step to create complex products. Designing new multicomponent reactions that incorporate this compound would provide a rapid and efficient way to synthesize a diverse range of molecules.
Expansion of this compound-Derived Ligand Platforms
The ability of this compound to bind to metal ions makes it a versatile building block for creating new materials with interesting properties. Future research in this area will focus on:
Novel Ligand Design: By chemically modifying the this compound structure, it is possible to create a wide variety of new ligands with tailored properties. These new ligands can then be used to create metal complexes with specific catalytic or material properties.
Cooperative Catalysis: Designing ligands that can hold two or more metal ions in close proximity can lead to catalysts with enhanced activity and selectivity. This "teamwork" between metal centers can enable challenging chemical transformations.
Supramolecular Assembly: this compound-containing metal complexes can be designed to self-assemble into larger, well-defined structures. These supramolecular assemblies could have applications in areas such as sensing, drug delivery, and nanotechnology.
Bioinorganic Chemistry: Investigating the interactions of this compound-metal complexes with biological molecules could lead to the development of new therapeutic agents or diagnostic tools.
Advanced Theoretical Modeling for Predictive Chemical Design and Discovery
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. Future research will increasingly rely on theoretical modeling to guide the design and discovery of new this compound-based systems:
Reaction Mechanism Elucidation: Computational methods such as Density Functional Theory (DFT) can be used to study the detailed step-by-step mechanism of chemical reactions involving this compound. This knowledge can be used to optimize reaction conditions and improve yields.
Rational Ligand Design: Computers can be used to screen large virtual libraries of potential ligands to identify candidates with the desired properties for a specific application. This "in silico" approach can significantly accelerate the discovery of new and improved catalysts and materials.
Prediction of Spectroscopic Properties: Theoretical models can accurately predict the spectroscopic signatures (e.g., NMR, IR) of this compound and its derivatives. researchgate.net This information is invaluable for characterizing new compounds and confirming their structures.
Machine Learning and AI: By analyzing large datasets of chemical information, machine learning algorithms can identify hidden patterns and relationships between the structure of a molecule and its properties. This can help to guide the design of new this compound derivatives with enhanced performance.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(1-aminopropan-2-yl)aniline derivatives, and how can reaction yields be optimized?
- Methodology :
- Alkylation and Deprotection : React aniline derivatives (e.g., 4-chloroaniline) with protected aminoketones (e.g., N-Boc-aminopropanone) followed by benzoylation and HCl-mediated deprotection. Yields (~46%) depend on stoichiometric control and purification via precipitation .
- Reductive Amination : Use Pd/NiO catalysts under hydrogen atmospheres for efficient coupling of aldehydes and amines, achieving yields up to 98% .
- Purification : Column chromatography or recrystallization resolves low yields (e.g., 58% in certain N-alkyl anilines) .
Q. How do researchers validate the structural integrity of this compound analogs using spectroscopic techniques?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Amine protons appear as broad singlets (δ 8.66 ppm), while aromatic protons show splitting patterns (δ 7.31–6.95 ppm) dependent on substituents. Methyl groups in the aminopropyl chain resonate as singlets (δ 1.14 ppm) .
- ¹³C NMR : Aromatic carbons (110–150 ppm) and carbonyl groups (165–170 ppm) confirm functionalization .
Q. What crystallographic tools are essential for resolving the crystal structures of this compound derivatives?
- Software Workflow :
- SHELX Suite : SHELXL refines structures using high-resolution data, handling twinning and disorder .
- WinGX : Integrates SHELX programs for structure solution (SHELXS) and refinement (SHELXL), streamlining small-molecule crystallography .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during characterization?
- Troubleshooting Strategies :
- Dynamic Effects : Rotameric equilibria in flexible alkyl chains may cause peak broadening. Low-temperature NMR (e.g., 233 K) stabilizes conformers .
- Impurity Analysis : Re-purify via preparative HPLC or repeated column chromatography if unexpected peaks persist .
- 2D NMR : HSQC and HMBC correlations map proton-carbon connectivity, resolving ambiguous assignments .
Q. What computational approaches enhance the prediction of reactivity and stability in this compound derivatives?
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for functionalization.
- Simulate IR spectra to cross-validate experimental FTIR data (e.g., N–H stretches at 3300–3500 cm⁻¹) .
Q. How are structure-activity relationships (SARs) explored for this compound derivatives in medicinal chemistry?
- Design and Testing :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., 2,4-dichloro) on the benzamide ring to enhance bioactivity, as seen in Trypanosoma brucei inhibitors (IC₅₀ ~1 µM) .
- Bioisosteric Replacement : Replace chlorine with trifluoromethyl groups to improve metabolic stability while retaining potency.
- In Silico Screening : Use PubChem-derived logP values to balance lipophilicity and membrane permeability .
Q. What mechanistic insights guide the regioselective synthesis of this compound-based heterocycles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
